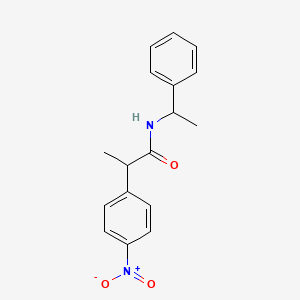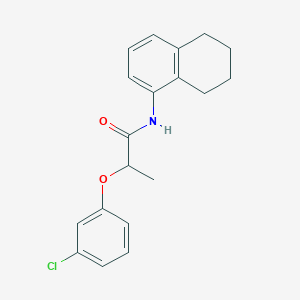![molecular formula C16H24N2O4S B4074028 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate](/img/structure/B4074028.png)
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate
説明
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate, also known as MPTP, is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a variety of biochemical and physiological effects. In
作用機序
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate is metabolized in the brain by MAO-B to form the toxic metabolite MPP+. MPP+ is taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes selective destruction of these neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It is a potent inhibitor of MAO-B, which leads to an increase in dopamine levels in the brain. However, the toxic metabolite MPP+ causes selective destruction of dopaminergic neurons, leading to a reduction in dopamine levels. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
実験室実験の利点と制限
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has several advantages for lab experiments. It is a well-established tool for creating animal models of Parkinson's disease, which allows researchers to study the disease and test potential treatments. However, this compound has several limitations. It is a potent neurotoxin that can cause selective destruction of dopaminergic neurons, which limits its use in animal experiments. Additionally, this compound has been found to be unstable and can degrade over time, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate. One direction is to develop new and more stable derivatives of this compound that can be used in animal experiments. Another direction is to study the mechanisms underlying the selective destruction of dopaminergic neurons by MPP+. This could lead to the development of new treatments for Parkinson's disease. Additionally, researchers could study the effects of this compound on other neurotransmitter systems in the brain, which could have implications for the treatment of other neurological disorders.
科学的研究の応用
1-{3-[(4-methylphenyl)thio]propyl}piperazine oxalate has been extensively used in scientific research as a tool to study the central nervous system. It has been found to be a potent inhibitor of monoamine oxidase-B (MAO-B), an enzyme that is involved in the metabolism of dopamine. This compound has been used to create animal models of Parkinson's disease, as it is known to cause selective destruction of dopaminergic neurons in the substantia nigra. This has allowed researchers to study the mechanisms underlying Parkinson's disease and to test potential treatments.
特性
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S.C2H2O4/c1-13-3-5-14(6-4-13)17-12-2-9-16-10-7-15-8-11-16;3-1(4)2(5)6/h3-6,15H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFINGQIVYZTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCN2CCNCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4073963.png)
![1-[4-(2-dibenzo[b,d]furan-2-yl-2-oxoethoxy)phenyl]-1-butanone](/img/structure/B4073971.png)
![1-[4-(4-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4073984.png)
![1-[3-(4-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073987.png)
![N-(2-bromophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4073992.png)

![ethyl 1-{[(4-nitrophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4074003.png)
![ethyl 4-{[2-(2-fluorophenoxy)ethyl]amino}piperidine-1-carboxylate](/img/structure/B4074004.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074008.png)
![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4074011.png)

![2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4074020.png)